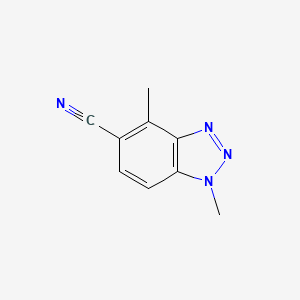
3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole is a fluorinated organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of a fluorocyclopropyl group in its structure imparts distinct physicochemical properties, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This method utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent, which reacts with aryl and alkenyl halides under palladium-catalyzed conditions . The reaction is amenable to a wide range of functional groups, allowing for the synthesis of various derivatives.
Industrial Production Methods
Industrial production of 3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole may involve scaling up the Stille cross-coupling reaction. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity of the final product. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: The Stille cross-coupling reaction is a key method for introducing the fluorocyclopropyl group.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Employed in substitution reactions to replace the fluorocyclopropyl group with other functional groups.
Oxidizing and Reducing Agents: Utilized to modify the oxidation state of the compound.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with distinct functional groups and properties.
Applications De Recherche Scientifique
3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate and for its effects on biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism by which 3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole exerts its effects involves interactions with molecular targets and pathways. The fluorocyclopropyl group can modulate the compound’s physicochemical properties, such as conformation, pKa, and lipophilicity, influencing its biological activity and pharmacokinetic profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluorocyclopropylmethanol: Another fluorinated compound with a similar cyclopropyl group.
Fluorinated Pyridines: Compounds with fluorine atoms in the pyridine ring, used in various applications.
Propriétés
Formule moléculaire |
C7H9FN2 |
|---|---|
Poids moléculaire |
140.16 g/mol |
Nom IUPAC |
3-(1-fluorocyclopropyl)-1-methylpyrazole |
InChI |
InChI=1S/C7H9FN2/c1-10-5-2-6(9-10)7(8)3-4-7/h2,5H,3-4H2,1H3 |
Clé InChI |
WASREJUXPDDOQH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C2(CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)




![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)






![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)

